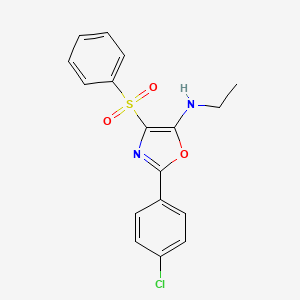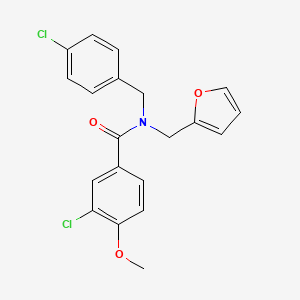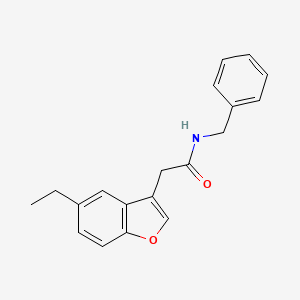![molecular formula C20H20N6O4S2 B11401961 3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11401961.png)
3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclopropane ring, and a beta-lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The resulting tetrazole can then be further functionalized to introduce the sulfanyl group.
The next step involves the formation of the beta-lactam ring, which can be achieved through a cyclization reaction of a suitable precursor. The cyclopropane ring can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Zinc chloride, transition metal catalysts
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted tetrazoles
Scientific Research Applications
3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, while the beta-lactam ring could inhibit bacterial cell wall synthesis . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker that also contains a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with a tetrazole ring.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays.
Uniqueness
3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a tetrazole ring, a cyclopropane ring, and a beta-lactam ring. This combination of functional groups provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C20H20N6O4S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O4S2/c1-25-20(22-23-24-25)32-9-11-8-31-18-14(17(28)26(18)15(11)19(29)30)21-16(27)13-7-12(13)10-5-3-2-4-6-10/h2-6,12-14,18H,7-9H2,1H3,(H,21,27)(H,29,30) |
InChI Key |
QFJCOLLCUPTBTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C4CC4C5=CC=CC=C5)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11401893.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401897.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11401903.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11401910.png)
![3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11401922.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11401932.png)
![N-(3-chloro-4-fluorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401951.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11401959.png)


![5-butyl-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401971.png)
![6-chloro-9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11401973.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11401979.png)
